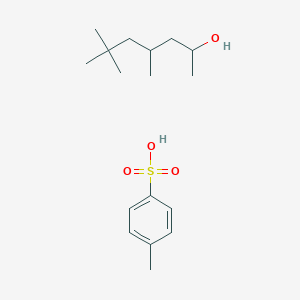![molecular formula C20H36O4 B14662672 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane CAS No. 38734-12-2](/img/structure/B14662672.png)
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane is a chemical compound with the molecular formula C20H36O4 and a molar mass of 340.504 g/mol . . It is a member of the dispiro compounds, which are characterized by two spiro-connected rings.
Preparation Methods
The synthesis of 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane typically involves the reaction of cyclohexadecane-1,9-dione with ethylene glycol under acidic conditions to form the bis(ethylene ketal) derivative . The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and a solvent like toluene to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ketal groups back to the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the ketal carbon atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spirocyclic systems.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane involves its interaction with molecular targets such as enzymes or receptors. The ketal groups can undergo hydrolysis under acidic or basic conditions, releasing the corresponding diols, which can then interact with biological targets. The specific pathways involved depend on the particular application and the nature of the target molecules.
Comparison with Similar Compounds
1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane can be compared with other similar compounds such as:
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: This compound has a similar spirocyclic structure but with fewer carbon atoms and different ring sizes.
Cyclohexadecane-1,9-dione bis(ethylene ketal): This is another name for this compound, highlighting its ketal functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of multiple ketal groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
38734-12-2 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,4,14,17-tetraoxadispiro[4.7.413.75]tetracosane |
InChI |
InChI=1S/C20H36O4/c1-3-7-11-19(21-15-16-22-19)13-9-5-2-6-10-14-20(12-8-4-1)23-17-18-24-20/h1-18H2 |
InChI Key |
LAGFFXOAJQCRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCCCCCCC3(CCC1)OCCO3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


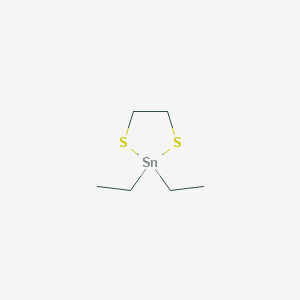
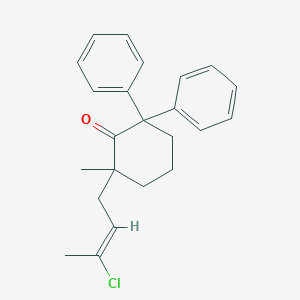
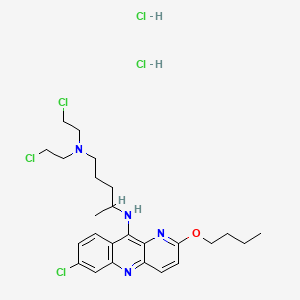
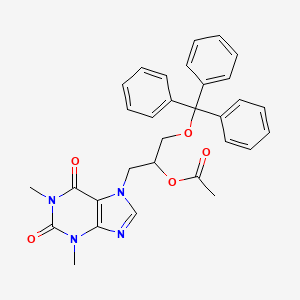


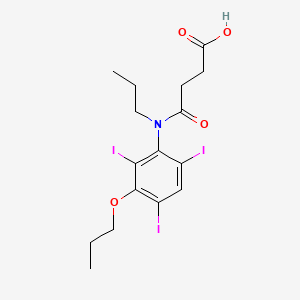
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)


![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
